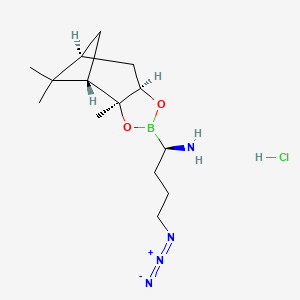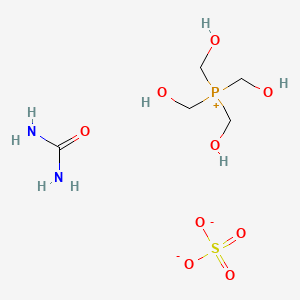![molecular formula C30H52O3 B12325615 17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cabraleadiol is a tetracyclic triterpenoid compound isolated from various plants, particularly those belonging to the Meliaceae family. It has the molecular formula C₃₀H₅₂O₃ and a molecular weight of 460.74 g/mol . Cabraleadiol exhibits a range of biological activities, including antimycobacterial and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cabraleadiol can be synthesized through chemical reactions involving South American neem diols. One common method involves reacting these diols with acetic anhydride to produce Cabraleadiol 3-acetate . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cabraleadiol often involves extraction from natural sources, such as the arillus of Carapa guianensis and fruits and seeds of Cabralea canjerana . The extraction process includes solvent extraction, purification, and crystallization to isolate Cabraleadiol in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cabraleadiol undergoes various chemical reactions, including:
Oxidation: Cabraleadiol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Cabraleadiol.
Substitution: Cabraleadiol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of Cabraleadiol, such as Cabraleadiol 3-acetate and other oxidized or reduced forms .
Applications De Recherche Scientifique
Cabraleadiol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cabraleadiol is not fully understood, but it appears to activate toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines . Additionally, Cabraleadiol inhibits photosystem II (PS II) and induces the appearance of small G band, which is related to the decreased plastoquinone pool reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cabraleadiol is structurally similar to other tetracyclic triterpenoids, including:
3-Epicabraleadiol: (CAS#19942-04-2)
Cabraleadiol 3-acetate: (CAS#35833-62-6)
Ocotillone: (CAS#22549-21-9)
20S,24R-Epoxydammar-12,25-diol-3-one: (CAS#25279-15-6)
Cabraleone: (CAS#35761-54-7)
20(S),24®-Ocotillol: (CAS#69926-31-4)
Pseudoginsenoside RT5: (CAS#98474-78-3)
Pseudoginsenoside F11: (CAS#69884-00-0)
Uniqueness
Cabraleadiol’s unique properties, such as its specific antimycobacterial activity and weak cytotoxicity to certain cancer cell lines, distinguish it from other similar compounds . Its ability to inhibit photosystem II and activate toll-like receptor 4 further highlights its distinct biological activities .
Propriétés
IUPAC Name |
17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
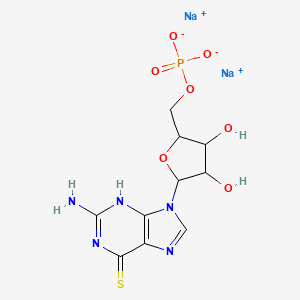


![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
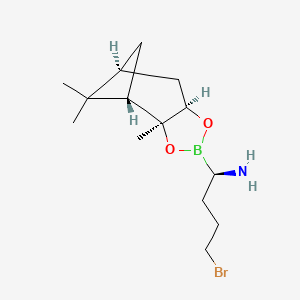

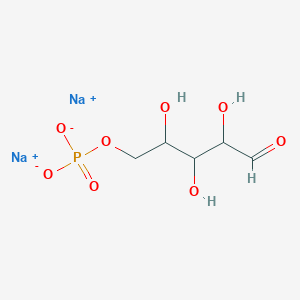
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)
